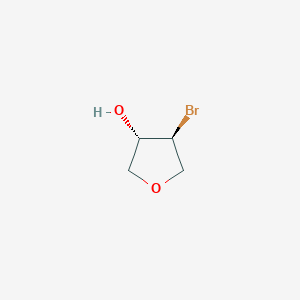

trans-3-Bromo-4-hydroxytetrahydrofuran

描述

属性

IUPAC Name |

(3S,4S)-4-bromooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUKWZNQWLUBGM-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114429-91-3 | |

| Record name | rac-(3R,4R)-4-bromooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Bromohydrination Using 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH)

The most widely documented method involves reacting 2,5-dihydrofuran with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in aqueous media. This exothermic reaction proceeds via bromonium ion formation, followed by nucleophilic attack by water to yield the trans-isomer preferentially.

Reaction Conditions :

-

Solvent : Water (1–4 M concentration of 2,5-dihydrofuran).

-

Temperature : 5–25°C (optimized to minimize byproducts).

-

Reagent Ratio : 1.1 equivalents of DBDMH relative to 2,5-dihydrofuran.

Mechanistic Insights :

DBDMH acts as a bromonium ion (Br⁺) source. The electrophilic bromine attacks the double bond of 2,5-dihydrofuran, forming a cyclic bromonium intermediate. Water then opens the intermediate via anti-addition, leading to the trans-configuration. Steric and electronic factors favor this pathway, achieving >98% selectivity for the trans-isomer over the cis-form or dibrominated byproducts.

Example Procedure :

In a representative protocol, 1.0 mol of 2,5-dihydrofuran is added dropwise to a stirred aqueous solution of DBDMH at <20°C. After 5 hours, GC analysis reveals 98.5% trans-3-bromo-4-hydroxytetrahydrofuran and 1.5% 3,4-dibromotetrahydrofuran. Purification via ethyl acetate extraction and magnesium sulfate drying yields 82% isolated product (86% purity).

Optimization of Reaction Conditions

Temperature and Concentration Effects

Maintaining temperatures below 25°C is critical to suppress dibromination (e.g., 3,4-dibromotetrahydrofuran). Elevated temperatures accelerate bromonium ion decomposition, leading to radical pathways and reduced selectivity. Similarly, diluting the reaction medium (>1 M) minimizes unwanted intermolecular reactions.

Solvent and pH Considerations

Water serves dual roles as a solvent and nucleophile. Its high polarity stabilizes the bromonium intermediate, while slight acidity (pH ~6–7) enhances water’s nucleophilicity. Alkaline conditions are avoided to prevent base-induced epoxide formation prematurely.

Analysis of Reaction Outcomes and Byproducts

Byproduct Formation and Mitigation

The primary byproduct, 3,4-dibromotetrahydrofuran, arises from overbromination. Its formation is curtailed by:

Stereochemical Control

The trans-selectivity is attributed to the bromonium ion’s ring-opening mechanism. Water attacks the more substituted carbon from the side opposite to the bromine, enforcing anti-addition geometry.

Data Tables and Comparative Analysis

Table 1: Optimal Reaction Parameters for DBDHM-Based Synthesis

| Parameter | Value/Range | Impact on Outcome |

|---|---|---|

| 2,5-Dihydrofuran Conc. | 1–4 M in H₂O | Higher conc. increases reaction rate |

| Temperature | 5–25°C | >25°C promotes dibromination |

| DBDHM Equivalents | 1.1 | Minimizes excess bromine |

| Reaction Time | 5–6 hours | Ensures complete conversion |

Table 2: Yield and Selectivity in Patent Example

| Metric | Result |

|---|---|

| Isolated Yield | 82% |

| Purity (¹H NMR) | 86% |

| trans:cis Selectivity | 98.5:1.5 |

| Dibrominated Byproduct | 1.5% |

化学反应分析

Types of Reactions:

Oxidation: trans-3-Bromo-4-hydroxytetrahydrofuran can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the bromine atom, yielding tetrahydrofuran derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted tetrahydrofuran derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Tetrahydrofuran derivatives without the bromine atom.

Substitution: Substituted tetrahydrofuran derivatives with various functional groups.

科学研究应用

Chemistry: trans-3-Bromo-4-hydroxytetrahydrofuran is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science.

作用机制

The mechanism of action of trans-3-Bromo-4-hydroxytetrahydrofuran depends on its specific application. In chemical reactions, the bromine atom and hydroxyl group can participate in various transformations, such as nucleophilic substitution or oxidation-reduction reactions. The molecular targets and pathways involved would vary based on the specific reaction conditions and reagents used.

相似化合物的比较

3-Bromo-4-hydroxytetrahydrofuran: Similar structure but may differ in stereochemistry.

4-Bromo-3-hydroxytetrahydrofuran: Isomeric compound with different positioning of bromine and hydroxyl groups.

3,4-Dibromotetrahydrofuran: Contains two bromine atoms instead of one.

Uniqueness: trans-3-Bromo-4-hydroxytetrahydrofuran is unique due to its specific stereochemistry, which can influence its reactivity and the types of reactions it undergoes. The presence of both bromine and hydroxyl groups in a trans configuration provides distinct chemical properties compared to its isomers and other similar compounds.

生物活性

trans-3-Bromo-4-hydroxytetrahydrofuran (CAS 114429-91-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with a bromine atom and a hydroxyl group. Its molecular formula is CHBrO, and it exhibits characteristics typical of tetrahydrofuran derivatives, which are often involved in various biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, the compound showed notable inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 30 |

| Pseudomonas aeruginosa | 70 |

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It was found to inhibit key enzymes involved in bacterial ATP synthesis, thereby disrupting energy production in microbial cells. This mechanism is crucial for its antimicrobial activity, as it leads to bacterial cell death.

The biological activity of this compound can be attributed to several mechanisms:

- ATP Synthesis Inhibition : The compound inhibits ATP synthase activity in bacteria, leading to decreased ATP levels.

- Membrane Disruption : It may also affect membrane integrity, causing leakage of cellular contents.

- Quorum Sensing Interference : Preliminary studies suggest that it might disrupt quorum sensing pathways in bacteria, further reducing pathogenicity.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics like penicillin.

Study 2: Enzyme Kinetics

An enzyme kinetics study assessed the inhibitory effects of this compound on lactate dehydrogenase (LDH) in cancer cells. The compound showed a competitive inhibition pattern with a calculated value of 15 µM, suggesting its potential as an anticancer agent.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for trans-3-bromo-4-hydroxytetrahydrofuran, and how can reaction progress be monitored?

- Methodology : Use nucleophilic substitution or ring-opening reactions with tetrahydrofuran derivatives. For example, bromination of tetrahydrofuran precursors under controlled temperature (e.g., −20°C to 0°C) with reagents like PBr₃ or NBS (N-bromosuccinimide). Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization or iodine staining. Confirm intermediate purity using - and -NMR spectroscopy to track bromine incorporation and stereochemistry .

Q. How can the stereochemical purity of trans-3-bromo-4-hydroxytetrahydrofuran be verified?

- Methodology : Employ X-ray crystallography for definitive stereochemical assignment. Use SHELX programs (e.g., SHELXL for refinement) to analyze crystal structures, ensuring proper handling of twinning or high-resolution data . For routine analysis, chiral HPLC with a polar stationary phase (e.g., amylose or cellulose derivatives) can separate diastereomers. Validate results with optical rotation measurements and NOE (nuclear Overhauser effect) NMR experiments .

Q. What are the critical stability considerations for this compound during storage?

- Methodology : Store under inert atmosphere (argon or nitrogen) at −20°C to prevent hydrolysis of the bromine substituent. Avoid prolonged exposure to light, as UV radiation may induce radical bromine dissociation. Use amber vials and desiccants to mitigate moisture and photodegradation. Regularly assess purity via -NMR or LC-MS to detect decomposition products .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for brominated tetrahydrofuran derivatives?

- Methodology : Perform DFT (density functional theory) calculations to model reaction pathways and compare predicted vs. observed stereochemical outcomes. For example, use Gaussian or ORCA software to calculate Gibbs free energy differences between cis and trans isomers. Cross-validate computational results with experimental NMR chemical shifts (e.g., via GIAO method) and X-ray crystallographic data .

Q. What strategies optimize diastereoselectivity in brominated tetrahydrofuran synthesis?

- Methodology : Utilize directing groups or chiral catalysts. For instance, introduce temporary protecting groups (e.g., silyl ethers) on the hydroxyl moiety to steer bromination to the trans position. Alternatively, employ asymmetric catalysis with chiral ligands (e.g., BINOL derivatives) in ring-opening reactions. Monitor enantiomeric excess (ee) via chiral GC or HPLC .

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks for brominated heterocycles?

- Methodology : Refine crystal structures using SHELXL, focusing on hydrogen-bonding parameters (distance, angle) and Hirshfeld surface analysis. Compare with similar structures (e.g., 3,4-dibromo-2,5-dihydrofuran derivatives) to identify atypical interactions like C–H⋯Br or Br⋯Br contacts. Use Mercury software to visualize packing diagrams and quantify intermolecular forces .

Q. What enzymatic approaches enable sustainable synthesis of brominated tetrahydrofuran analogs?

- Methodology : Screen haloperoxidase enzymes (e.g., from marine algae or fungi) for regioselective bromination of tetrahydrofuran precursors. Optimize reaction conditions (pH 5–7, 25–37°C) and co-factor requirements (e.g., H₂O₂, Br⁻). Characterize products via LC-HRMS and compare activity with chemically synthesized analogs .

Safety and Compliance

- Handling : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential bromine vapor release. Neutralize spills with sodium thiosulfate .

- Disposal : Follow institutional guidelines for halogenated waste. Incinerate in a halogen-approved facility to prevent dioxin formation .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。